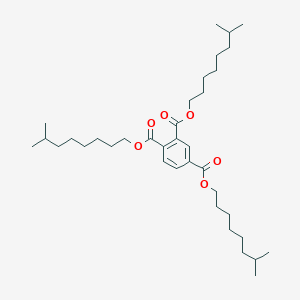
2-クロロ-3,5-ジニトロ安息香酸
概要
説明
2-Chloro-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C7H3ClN2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
科学的研究の応用
2-Chloro-3,5-dinitrobenzoic acid has several applications in scientific research:
作用機序
Target of Action
The primary target of 2-Chloro-3,5-dinitrobenzoic acid is i6A RNA . This compound acts as a highly effective photochemical deprenylase of i6A RNA .
Mode of Action
2-Chloro-3,5-dinitrobenzoic acid interacts with its target i6A RNA through a photochemical process . It demonstrates exceptional selectivity towards i6A, converting its substituent into a “N-doped” ozonide .
Result of Action
The action of 2-Chloro-3,5-dinitrobenzoic acid results in the conversion of the i6A RNA substituent into a “N-doped” ozonide . Upon hydrolysis, this ozonide releases natural adenine .
Action Environment
Given its photochemical mode of action, light exposure could potentially influence its activity .
生化学分析
Biochemical Properties
The role of 2-Chloro-3,5-dinitrobenzoic acid in biochemical reactions is significant. It has been found to interact with i6A RNA in a highly selective manner . The nature of these interactions involves the conversion of its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine .
Cellular Effects
Preliminary studies suggest that it influences cell function by modulating RNA modifications .
Molecular Mechanism
At the molecular level, 2-Chloro-3,5-dinitrobenzoic acid exerts its effects through a unique mechanism of action. It acts as a photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A .
準備方法
The synthesis of 2-Chloro-3,5-dinitrobenzoic acid typically involves nitration of 2-chlorobenzoic acid. The process includes the following steps:
Nitration Reaction: 2-Chlorobenzoic acid is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3 and 5 positions.
Reaction Conditions: The reaction mixture is maintained at a temperature range of 80-85°C for about 1 hour, followed by heating to 100°C for 0.5-1 hour, and then further heating to 135°C for 2 hours.
Isolation and Purification: The reaction mixture is poured into ice water to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol to obtain pure 2-Chloro-3,5-dinitrobenzoic acid.
化学反応の分析
2-Chloro-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups, which activate the benzene ring towards nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Photochemical Reactions: It has been identified as a highly effective photochemical deprenylase of i6A RNA, demonstrating exceptional selectivity towards i6A and converting its substituent into a “N-doped” ozonide, which upon hydrolysis releases natural adenine
類似化合物との比較
2-Chloro-3,5-dinitrobenzoic acid can be compared with other similar compounds such as:
3,5-Dinitrobenzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-5-nitrobenzoic acid: Contains only one nitro group, which alters its reactivity and applications compared to 2-Chloro-3,5-dinitrobenzoic acid.
2,4-Dinitrobenzoic acid: Has nitro groups at different positions, affecting its chemical behavior and uses.
These comparisons highlight the unique properties of 2-Chloro-3,5-dinitrobenzoic acid, particularly its enhanced reactivity due to the presence of both chlorine and nitro groups.
特性
IUPAC Name |
2-chloro-3,5-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTKEYLCJYYHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179686 | |
| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-91-8 | |
| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3,5-dinitrobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Carboxy-4,6-dinitrochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,5-dinitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-3,5-DINITROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWE56YK9ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chloro-3,5-dinitrobenzoic acid interact with its targets?
A1: While 2-chloro-3,5-dinitrobenzoic acid has been studied in various chemical reactions, its specific biological targets and downstream effects are not extensively discussed in the provided research papers. One study focuses on its use as a photochemical deprenylase for N6-methyladenosine (m6A) RNA []. Upon photoexcitation, the compound selectively modifies the m6A substituent, converting it into an "N-doped" ozonide. This ozonide then undergoes hydrolysis, effectively removing the methyl group and restoring the natural adenine base. This chemical approach provides a way to study the biological impact of m6A demethylation.
Q2: What are the structural characteristics of 2-chloro-3,5-dinitrobenzoic acid?
A2: 2-chloro-3,5-dinitrobenzoic acid has the molecular formula C₇H₃ClN₂O₆ and a molecular weight of 246.55 g/mol. Unfortunately, specific spectroscopic data is not provided in the abstracts.
Q3: How does the structure of 2-chloro-3,5-dinitrobenzoic acid relate to its reactivity?
A3: The presence of electron-withdrawing nitro groups at the 3 and 5 positions of the benzene ring significantly influences the reactivity of 2-chloro-3,5-dinitrobenzoic acid. These groups enhance the electrophilicity of the carbon atom attached to the chlorine atom at the 2 position, making it susceptible to nucleophilic attack. This property is evident in studies investigating its reactions with hydroxide ions in the presence of various surfactants [, ]. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, as seen in its adducts with triphenylphosphine oxide [].
Q4: Are there any insights into the catalytic properties of 2-chloro-3,5-dinitrobenzoic acid?
A4: While not explicitly described as a catalyst in the provided papers, 2-chloro-3,5-dinitrobenzoic acid serves as a reagent in a photochemical reaction that removes the methyl group from m6A RNA []. This process suggests potential catalytic activity, but further investigation is needed to confirm this possibility.
Q5: How is 2-chloro-3,5-dinitrobenzoic acid used in analytical chemistry?
A5: Derivatives of 2-chloro-3,5-dinitrobenzoic acid have been used to develop chiral stationary phases for high-performance liquid chromatography (HPLC) []. These stationary phases enable the separation of enantiomers, as demonstrated by the successful resolution of amino acid derivatives and pyrethroid insecticides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole](/img/structure/B167218.png)


![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)



